2,5-Dichloro-4-fluorobenzenesulfonamide
Overview
Description
2,5-Dichloro-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H4Cl2FNO2S and a molecular weight of 244.07 g/mol . It is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide typically involves the reaction of 2,5-dichloro-4-fluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
2,5-Dichloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form amines using appropriate oxidizing or reducing agents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like sodium hydroxide or potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-4-fluorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The chlorine and fluorine atoms can also enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
2,5-Dichloro-4-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
2,5-Dichlorobenzenesulfonamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
4-Fluorobenzenesulfonamide: Lacks the chlorine atoms, which may influence its binding affinity and selectivity for molecular targets.
2,5-Difluorobenzenesulfonamide: Contains two fluorine atoms instead of chlorine, which may alter its chemical and biological properties.
The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
2,5-dichloro-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-2-6(13(10,11)12)4(8)1-5(3)9/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJILQZLHKHRXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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